N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDFNWEYUXKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation of Amines
The most widely employed method involves the reaction of benzenesulfonyl chloride with 4-(aminomethyl)tetrahydropyran-4-ol. This two-step process begins with the preparation of the amine precursor, 4-(aminomethyl)tetrahydropyran-4-ol, followed by sulfonylation under basic conditions.
Procedure :
- Preparation of 4-(Aminomethyl)tetrahydropyran-4-ol :
- 4-Hydroxytetrahydro-2H-pyran-4-carbaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 12 hours.
- The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield a white solid (78% yield).
- Sulfonylation Reaction :
- To a stirred solution of 4-(aminomethyl)tetrahydropyran-4-ol (1.0 equiv) in anhydrous dichloromethane (DCM), benzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
- Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the reaction is warmed to room temperature for 4 hours.
- The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the product as a crystalline solid (62–68% yield).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0°C → 25°C | |
| Yield (Overall) | 62–68% | |
| Purity (HPLC) | >98% |
Catalytic Coupling Approaches
Recent advances employ catalytic systems to enhance efficiency. A ternary catalyst (ethyltriphenylphosphonium bromide, K₂CO₃, and CuI) facilitates the coupling of benzenesulfonamide with 4-(bromomethyl)tetrahydropyran-4-ol in dimethylformamide (DMF) at 80°C.
Procedure :
- Benzenesulfonamide (1.0 equiv), 4-(bromomethyl)tetrahydropyran-4-ol (1.1 equiv), and the catalytic system are refluxed in DMF for 8 hours.
- The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 5 mol% CuI | |
| Reaction Time | 8 hours | |
| Yield | 74% |
Mechanistic Insights
Sulfonamide Bond Formation
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom in benzenesulfonyl chloride (Figure 1). The tetrahedral intermediate collapses to release HCl, which is neutralized by triethylamine.
Figure 1 : Proposed mechanism for sulfonylation:
$$
\text{R-NH}2 + \text{Ph-SO}2\text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2\text{-Ph} + \text{HCl}
$$
R = (4-hydroxyoxan-4-yl)methyl
Role of Catalysts
The CuI-based catalytic system accelerates the coupling by facilitating oxidative addition of the alkyl bromide to Cu(I), forming a reactive intermediate that undergoes transmetalation with the sulfonamide.
Optimization Strategies
Solvent Effects
Temperature Control
- Lower temperatures (0°C) minimize side reactions during sulfonylation.
- Elevated temperatures (80°C) are critical for catalytic coupling efficiency.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the tetrahedral geometry at sulfur and hydrogen bonding between the sulfonamide NH and the hydroxyl group (O-H···O = 2.89 Å).
Applications and Derivatives
This compound serves as a scaffold for COX-2 inhibitors and antimicrobial agents. Structural modifications at the sulfonamide or tetrahydropyranyl group modulate selectivity and potency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran.
Substitution: Tosyl chloride or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of esters, ethers, or other substituted derivatives.
Scientific Research Applications
Chemistry
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, which can further be modified for specific applications in various chemical reactions.
Biology
This compound has been investigated for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active sites in enzymes, potentially inhibiting their activity. Additionally, it may function as a ligand in biochemical assays, facilitating the study of protein interactions.
Medicine
Research has explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. The compound's ability to inhibit cyclooxygenase enzymes (COX) suggests potential applications in treating inflammatory conditions. Furthermore, its antimicrobial effects against various bacteria indicate its usefulness in developing new antibiotics.
Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory properties by inhibiting COX enzymes involved in the inflammatory pathway. A study demonstrated that compounds similar to this compound showed promising results in reducing inflammation markers in vitro.
Antimicrobial Effects
Several studies have reported the antimicrobial activity of sulfonamide derivatives against Gram-positive bacteria. For instance, a recent investigation highlighted that certain derivatives exhibited potent antibacterial effects, suggesting their potential as therapeutic agents for treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, further research is needed to fully understand its metabolism and potential toxicity.
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the tetrahydropyran ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
The structural and functional diversity of benzenesulfonamides allows for tailored biological activity. Below is a detailed comparison of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide with analogous compounds:
Structural Variations and Substituent Effects
Physicochemical Properties
- Solubility : The hydroxyoxane group in this compound enhances water solubility compared to lipophilic derivatives like N-benzyl-N-methyl-4-(piperidin-1-ylmethyl)benzenesulfonamide (purity: 30–60%) .
- Chemical Purity : Derivatives with bulky substituents (e.g., N-(4-fluorobenzyl)-N-methyl-4-(pyrrolidin-1-ylmethyl)benzenesulfonamide) often exhibit lower purity (21–59%) due to synthetic challenges, whereas simpler analogs (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) are more straightforward to purify .
Key Research Findings
Hydrophilic vs. Lipophilic Balance : The hydroxyoxane group improves aqueous solubility but may reduce membrane permeability compared to lipophilic substituents (e.g., piperidinyl or benzyl groups) .
Bioactivity Trends: Heterocyclic substituents (oxazole, phthalazinone) correlate with enhanced antimicrobial and antifungal activity, while hydroxylated derivatives (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) show moderate enzyme inhibition .
Synthetic Challenges : Bulky or electron-withdrawing groups (e.g., trifluoromethyl in N-[(4-hydroxyoxan-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide) complicate synthesis, often requiring multi-step routes .
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a sulfonamide group attached to a hydroxymethyl oxane ring, which contributes to its unique properties. The synthesis typically involves multi-step organic reactions that integrate various functional groups, enhancing its biological efficacy.
1. Inhibition of Protein-Protein Interactions
Research indicates that this compound acts as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This pathway is critical in various leukemias and related disorders. Preclinical studies have shown promise for this compound as a therapeutic agent in oncology, particularly for targeting MLL fusion proteins that drive leukemogenesis .
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Similar compounds have demonstrated significant inhibitory activity against carbonic anhydrases (CAs), which are important in various physiological processes and disease states, including cancer . For instance, derivatives with similar structures have shown inhibition constants () in the nanomolar range against multiple CA isoforms .
3. Antimicrobial and Antidiabetic Potential
This compound has also been explored as a lead compound for developing new antibacterial and antidiabetic agents. Its structural features may contribute to interactions with bacterial enzymes or metabolic pathways relevant to diabetes .
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may stabilize these interactions, enhancing the compound's overall efficacy .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of similar sulfonamides showed that compounds with structural similarities to this compound exhibited dose-dependent inhibition of pancreatic cancer cell lines. For example, one derivative exhibited an IC50 value of 0.58 μM against UM16 pancreatic cancer cells, indicating significant anticancer potential .
Case Study 2: Cardiovascular Effects
Another investigation evaluated the effects of benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could decrease perfusion pressure significantly compared to controls, suggesting potential cardiovascular applications .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Hydroxymethyl oxane ring with sulfonamide group | Inhibits MLL interaction; potential CA inhibitor |
| 2-Difluoromethanesulfonyl-N-(4-hydroxyphenyl)acetamide | Difluoromethanesulfonyl group | Significant MLL inhibition; promising for leukemia therapy |
| Psammaplin C | Contains -NOH group and SO2NH2 | Potent CA inhibitor with nanomolar activity against multiple isoforms |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, key parameters include:
- Temperature : Maintaining 60–80°C to balance reactivity and side-product formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Copper catalysts (e.g., CuI) improve efficiency in C–H imidation reactions .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the hydroxytetrahydrofuran ring (δ 3.5–4.5 ppm for oxolane CH₂ groups) and aromatic sulfonamide signals (δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating cleavage of the sulfonamide bond (e.g., m/z 156 for benzenesulfonyl ions) .
- FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined, and what software resolves structural ambiguities?
- Methodological Answer :
- Refinement : Use SHELXL for small-molecule refinement, leveraging least-squares minimization to optimize bond lengths and angles .
- Validation : Apply PLATON/ADDSYM to check for missed symmetry and ORTEP-3 for thermal ellipsoid visualization .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H⋯O, O–H⋯O) using Mercury software, referencing Etter’s graph set theory for pattern classification .
Q. How do structural modifications (e.g., substituents on the benzene ring) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide, where electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition by increasing sulfonamide acidity .
- Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli , and evaluate enzyme inhibition (e.g., carbonic anhydrase) using stopped-flow kinetics .
Q. What strategies mitigate discrepancies in biological activity data across studies?
- Methodological Answer :
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate assay conditions .
- Data Normalization : Express IC₅₀ values relative to solvent controls to account for batch-to-batch variability .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences in activity across analogs .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and predict metabolic sites .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of Five) and toxicity (e.g., Ames test alerts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
